Dicresulene
Overview
Description
Dicresulene is a compound that falls within the broader category of disulfides, which have been the subject of extensive research due to their interesting chemical properties and potential applications. Disulfides are characterized by a pair of sulfur atoms bonded together, and they are known for their diverse structures and reactivity. The chemistry of disulfides has been systematically surveyed, with a focus on their structures, methods of synthesis, and their physicochemical and chemical properties .
Synthesis Analysis
The synthesis of disulfides, and by extension compounds like dicresulene, involves various methods that have been developed and refined over the years. For instance, a novel synthesis approach for dichlorotetrasulfane, which is related to disulfides, has been reported. This method involves the careful chlorination of cyclo-hexasulfur to yield S(4)Cl(2), which can then be used to prepare other sulfur-containing compounds . Additionally, the base-promoted generation of sulfur-centered radicals has been identified as a key method for synthesizing thiophene derivatives, showcasing the versatility of sulfur in chemical synthesis .
Molecular Structure Analysis
The molecular structure of disulfides is a key area of interest, as it dictates their reactivity and potential applications. X-ray diffraction analysis has been used to determine the molecular parameters of sulfur-containing compounds, such as bond lengths, valence angles, and torsion angles. For example, the nonhelical chainlike molecules of S(6)(CN)(2) have been analyzed, revealing specific molecular parameters that include SS bond lengths and SSS valence angles . These structural analyses are crucial for understanding how disulfides like dicresulene behave at the molecular level.
Chemical Reactions Analysis
Disulfides participate in a variety of chemical reactions, reflecting their chemical versatility. The trisulfur radical anion, for instance, has been identified as a key intermediate in the synthesis of thiophene derivatives, indicating that sulfur radicals play a significant role in the reactivity of these compounds . The ability to generate and manipulate such intermediates is essential for the development of new synthetic routes and the production of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of disulfides are influenced by their molecular structure. The physicochemical properties, such as bond lengths and angles, have been systematically examined to understand the behavior of these compounds under different conditions. For example, the average SS bond lengths in compounds like S(6)(CN)(2) and alpha-S(9) are consistent with the single-bond value observed in other sulfur compounds, which has implications for their stability and reactivity . Understanding these properties is crucial for the practical application of disulfides in various fields.
Scientific Research Applications
Disulfide Bonds and Protein Folding
Disulfide bonds play a crucial role in protein folding, structure, and stability. Studies on bovine pancreatic ribonuclease A reveal insights into the mechanism of reductive unfolding and its application in probing structural fluctuations in folded proteins. The oxidative folding process, essential in the formation of native disulfide bonds, highlights the cooperative nature of disulfide-coupled folding. This research has implications for understanding protein dynamics and engineering covalent cross-links in protein studies (Wedemeyer et al., 2000).
Tissue Sulfhydryl Groups
The synthesis and application of a water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, is significant. This disulfide's interaction with blood components provides evidence for the splitting of disulfide bonds by reduced heme, showcasing its biological relevance (Ellman, 1959).
Properties and Applications of Molybdenum Disulfide
Molybdenum disulfide (MoS2) is a notable transition metal dichalcogenide with applications in nano-electronics, energy storage, and catalysis. Its unique bandgap and layer-dependent properties make it a significant material for various scientific applications, from flexible electronics to electrochemical biosensors (Li & Zhu, 2015).
Disulfide Bridge in Nucleic Acids' Bioconjugation
Disulfide conjugation is a key tool in nucleic acids research, crucial for structural studies and interactions with other macromolecules. The applications of disulfide-bridged conjugates of oligonucleotides with peptides and proteins are extensively reviewed, demonstrating their importance in a variety of biological systems (Stasinska et al., 2019).
Applications of Nanosheets in Cellular Research
Nanosheets, including molybdenum disulfide, are used in cellular research for developing new sensing and imaging techniques, and in regulating specific cell functions. These applications showcase the versatility of nanosheets in advancing frontier cellular research (Huang et al., 2018).
Disulfide Engineering in Proteins
Disulfide engineering is a biotechnological tool that enhances protein stability and functional characteristics. The development of software tools like Disulfide by Design 2.0 aids in predicting disulfide bond formation, contributing significantly to protein research and development (Craig & Dombkowski, 2013).
Self-Healing Materials Based on Disulfide Links
The development of self-healing materials using disulfide chemistry is an emerging area in materials science. These materials can autonomously repair damage, leading to full recovery of mechanical properties, which has vast implications for sustainable and durable materials design (Canadell et al., 2011).
Future Directions
properties
IUPAC Name |
2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLWISMVRNPGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229112 | |
Record name | Dicresulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicresulene | |
CAS RN |
78480-14-5 | |
Record name | 3,3′-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78480-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicresulene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078480145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicresulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicresulene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.724 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICRESULENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I3756I7NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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